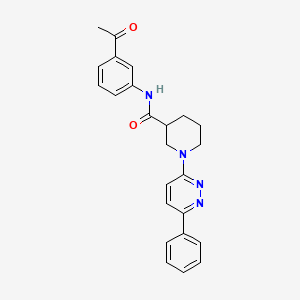
N-(3-acetylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-acetylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains a piperidine ring, which is a common motif in many pharmacologically active compounds. The presence of the phenylpyridazinyl group suggests potential interactions with various biological targets, and the acetylphenyl moiety could contribute to the compound's lipophilicity and binding affinity.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in the literature. For instance, the preparation of N-phenyl piperidine analogs has been described, which involves the identification of 3-carboxamides as a particularly active series . Similarly, a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride has been established, which could provide insights into the synthesis of the compound . Although the exact synthetic route for "this compound" is not detailed, these studies suggest that a combination of acylation, cyclization, and amide formation reactions could be employed.
Molecular Structure Analysis
The molecular structure and properties of related compounds have been studied using various spectroscopic and computational methods. For example, the molecular structure, vibrational spectra, and HOMO-LUMO analysis of N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine have been reported, which could provide a basis for understanding the electronic properties of the compound . The stability of molecules arising from hyperconjugative interactions and charge delocalization has been analyzed using natural bond orbital (NBO) analysis, which could also be relevant for the compound of interest .
Chemical Reactions Analysis
Piperidine derivatives are known to participate in various chemical reactions. The hydrosilylation of N-aryl imines using l-piperazine-2-carboxylic acid derived N-formamides as catalysts has been demonstrated, indicating that piperidine derivatives can act as substrates in catalytic reactions . Additionally, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives involves cyclization and substitution reactions, which could be relevant for the synthesis and further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be inferred from related compounds. For instance, the NLO behavior of N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine was investigated, which could suggest that "this compound" may also exhibit NLO properties . The antimicrobial activity of novel N-aryl piperazine derivatives has been evaluated, indicating that the compound may also possess biological activities worth exploring .
科学的研究の応用
Enzyme Inhibition and Biological Interactions
Compounds structurally related to N-(3-acetylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide have shown potential as enzyme inhibitors. For example, derivatives of pyrazole and piperazine have been explored for their inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), showcasing the therapeutic potential in treating diseases related to enzyme dysfunction (Cetin et al., 2021).
Antagonistic Properties on Biological Receptors
A significant area of interest is the interaction of structurally related compounds with biological receptors. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with a similar functional backbone, was found to be a potent and selective antagonist for the CB1 cannabinoid receptor (Shim et al., 2002). This suggests potential applications in modulating receptor activities, possibly contributing to therapeutic strategies for conditions associated with receptor dysregulation.
Antimicrobial Activity
Moreover, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, sharing a similar structural motif with the compound of interest, have been synthesized and demonstrated potential antimicrobial activity against a range of bacterial and fungal species (Babu et al., 2015). This highlights the promise of such compounds in addressing microbial resistance and developing new antibacterial and antifungal agents.
特性
IUPAC Name |
N-(3-acetylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-17(29)19-9-5-11-21(15-19)25-24(30)20-10-6-14-28(16-20)23-13-12-22(26-27-23)18-7-3-2-4-8-18/h2-5,7-9,11-13,15,20H,6,10,14,16H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEODHINWSTYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2530546.png)
![N-((5-benzoylthiophen-2-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2530549.png)
![N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2530550.png)
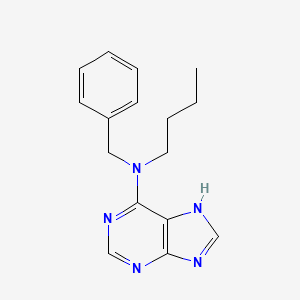

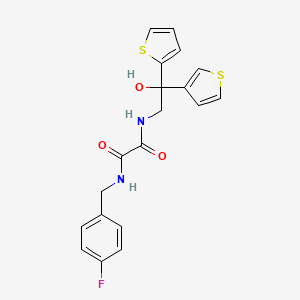
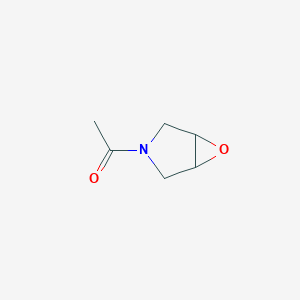
![5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2530557.png)
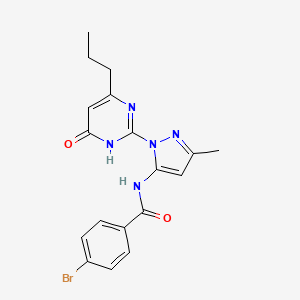
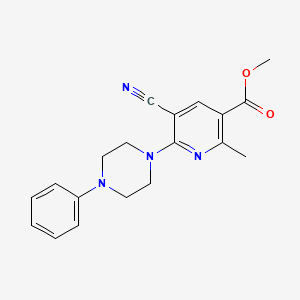

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)